N-(4-chlorophenyl)-2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide
Description
The compound N-(4-chlorophenyl)-2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide features a complex heterocyclic architecture. Its core structure includes:
- A 4,5-dihydroisoxazole ring fused with a pyridinylamino-methyl group.
- A hydrazinecarbothioamide moiety linked to a 4-chlorophenyl substituent.
- Electron-withdrawing groups (chloro, trifluoromethyl) on the pyridine ring, which enhance metabolic stability and influence lipophilicity .
This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F3N6O2S/c19-10-1-3-11(4-2-10)26-17(32)28-27-16(30)14-6-12(31-29-14)8-25-15-13(20)5-9(7-24-15)18(21,22)23/h1-5,7,12H,6,8H2,(H,24,25)(H,27,30)(H2,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHAFDAAYIUCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NNC(=S)NC2=CC=C(C=C2)Cl)CNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Q & A
Q. Basic
- 1H/13C NMR : Confirm the presence of the 4,5-dihydroisoxazole ring (δ 3.5–4.5 ppm for CH₂ groups) and the trifluoromethylpyridine moiety (δ 7.8–8.5 ppm for aromatic protons) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks matching the exact mass (e.g., m/z 550–560 range) and fragmentation patterns consistent with the hydrazinecarbothioamide group .
- IR Spectroscopy : Verify carbonyl stretches (1650–1700 cm⁻¹) and N–H bends (3300–3500 cm⁻¹) .
What strategies address low solubility in biological assays?
Q. Advanced
- Co-solvent systems : Use DMSO (≤5% v/v) with surfactants like Tween-80 to enhance aqueous solubility .
- Prodrug modification : Introduce transient polar groups (e.g., phosphate esters) to improve bioavailability .
- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .
Validation : Measure solubility via UV-Vis spectroscopy and validate stability under physiological pH (7.4) .
How can molecular docking predict binding interactions with biological targets?
Q. Advanced
- Target selection : Prioritize enzymes with conserved active sites (e.g., kinases, cytochrome P450) based on structural analogs .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the trifluoromethyl group’s electronegativity and the isoxazole’s rigidity .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Cross-check with mutagenesis studies to confirm key residues (e.g., His356 in kinases) .
How to resolve contradictions in reported biological activity data?
Q. Advanced
- Assay standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Control comparisons : Benchmark against structurally similar compounds (e.g., nitrophenyl vs. chlorophenyl analogs) to isolate substituent effects .
- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for variables like concentration gradients .
What role do non-covalent interactions play in its supramolecular assembly?
Advanced
The compound’s chlorophenyl and pyridine groups participate in:
- π-π stacking : Stabilizes crystal packing, observed in single-crystal X-ray studies .
- Hydrogen bonding : The hydrazinecarbothioamide group forms N–H⋯S interactions, influencing solubility and reactivity .
Experimental validation : Perform Hirshfeld surface analysis to quantify interaction contributions .
How to design analogs for structure-activity relationship (SAR) studies?
Q. Advanced
- Core modifications : Replace the isoxazole with pyrazole or triazole rings to assess ring size effects .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine position to enhance target affinity .
- Bioisosteric replacement : Swap the hydrazinecarbothioamide with a thiosemicarbazide to probe hydrogen-bonding capacity .
Screening : Use high-throughput docking and ADMET prediction tools (e.g., SwissADME) to prioritize analogs .
How to optimize reaction conditions for scalable synthesis?
Q. Advanced
- Design of Experiments (DoE) : Apply Taguchi methods to test variables (temperature, solvent ratio, catalyst loading) .
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and reduce reaction time (e.g., 2-hour reduction compared to batch methods) .
- Catalyst screening : Test Lewis acids (e.g., Yb(OTf)₃) for regioselective cyclization .
What computational methods predict metabolic stability?
Q. Advanced
- In silico metabolism : Use GLORY or MetaSite to identify vulnerable sites (e.g., oxidation of the pyridine ring) .
- CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
- MD simulations : Simulate liver microsome environments to estimate half-life .
How to validate target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
